2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(pyridin-3-ylmethyl)acetamide
Description
2-{[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a trifluoromethyl group and a dimethoxyphenyl group, as well as a pyridinylmethylacetamide moiety
Properties
Molecular Formula |
C21H19F3N4O3S |
|---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
2-[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-N-(pyridin-3-ylmethyl)acetamide |
InChI |
InChI=1S/C21H19F3N4O3S/c1-30-16-6-5-14(8-17(16)31-2)15-9-18(21(22,23)24)28-20(27-15)32-12-19(29)26-11-13-4-3-7-25-10-13/h3-10H,11-12H2,1-2H3,(H,26,29) |
InChI Key |
MABNFNAKVQYAPQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NC(=N2)SCC(=O)NCC3=CN=CC=C3)C(F)(F)F)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-{[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction between appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via nucleophilic substitution or electrophilic addition reactions.
Attachment of the Dimethoxyphenyl Group: This step involves the coupling of the dimethoxyphenyl group to the pyrimidine ring using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Formation of the Sulfanyl Linkage: The sulfanyl group is introduced through thiolation reactions, often using thiol reagents under mild conditions.
Attachment of the Pyridinylmethylacetamide Moiety: The final step involves the coupling of the pyridinylmethylacetamide group to the sulfanyl-substituted pyrimidine core, typically using amide bond formation reactions.
Chemical Reactions Analysis
2-{[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups such as carbonyls or nitro groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings, using reagents like halogens or alkylating agents.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, can be used to introduce various substituents onto the aromatic rings.
Scientific Research Applications
2-{[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE has a wide range of scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity. It may serve as a lead compound for the development of drugs targeting specific enzymes or receptors.
Organic Synthesis: The compound’s reactivity and functional groups make it a valuable intermediate in the synthesis of more complex molecules. It can be used in the development of new synthetic methodologies and the preparation of novel compounds.
Material Science: The compound’s unique properties, such as its ability to form stable complexes and its electronic characteristics, make it useful in the design and development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-{[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes, receptors, or signaling pathways. The presence of the trifluoromethyl and dimethoxyphenyl groups can enhance its binding affinity and selectivity towards certain biological targets, leading to its potential therapeutic effects.
Comparison with Similar Compounds
2-{[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE can be compared with other similar compounds, such as:
2-{[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]ACETOHYDRAZIDE: This compound shares a similar pyrimidine core and trifluoromethyl group but differs in the substituents attached to the sulfanyl group.
2-{[3-ALLYL-5-(4-FLUOROPHENYL)-4-OXO-3,4-DIHYDROTHIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}-N-(1,3-BENZODIOXOL-5-YL)ACETAMIDE: This compound features a thienopyrimidine core and different substituents, highlighting the structural diversity within this class of compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
